molecular formula C16H27NO B14902224 n-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine

n-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine

Cat. No.: B14902224
M. Wt: 249.39 g/mol
InChI Key: ZGKSKCLFQQHBGV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine is a tertiary amine featuring a 2,4,4-trimethylpentan-2-amine backbone substituted with a 2-methoxybenzyl group.

Key properties inferred from analogs:

  • Molecular weight: ~265 g/mol (estimated from similar compounds).
  • Solubility: Likely lipophilic due to the branched alkyl chain and aromatic methoxy group.
  • Stability: Tertiary amines are generally stable under standard conditions but may form hydrochloride salts for improved crystallinity .

Properties

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine

InChI

InChI=1S/C16H27NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-10,17H,11-12H2,1-6H3

InChI Key

ZGKSKCLFQQHBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCC1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4,4-trimethylpentan-2-amine.

    Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the methoxybenzyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It has been investigated for its potential biological activities, including interactions with specific receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptors, influencing various biochemical processes. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

N-(2,2-Dimethylpropyl)-2,4,4-trimethylpentan-2-amine

  • Structure : Shares the 2,4,4-trimethylpentan-2-amine backbone but substitutes the 2-methoxybenzyl group with a 2,2-dimethylpropyl (neopentyl) group.
  • Synthesis : Prepared via alkylation of 2,4,4-trimethylpentan-2-amine with neopentyl halides .
  • Properties :
    • Higher hydrophobicity due to the absence of polar methoxy groups.
    • Lower receptor affinity compared to NBOMe analogs, as aromaticity is critical for serotonin receptor binding .
  • Applications : Primarily used in industrial settings (e.g., corrosion inhibitors) rather than pharmacology .

25X-NBOMe Derivatives (e.g., 25C-NBOMe, 25E-NBOMe)

  • Structure : Feature a phenethylamine core with a 2,5-dimethoxy substitution and an N-(2-methoxybenzyl) group. The target compound lacks the phenethylamine core but shares the N-(2-methoxybenzyl) moiety.
  • Key Differences :
    • Bioactivity : NBOMe compounds act as potent 5-HT2A agonists due to their phenethylamine backbone, whereas the target compound’s branched alkyl chain may limit receptor engagement .
    • Fragmentation Patterns : Mass spectrometry of NBOMe derivatives shows characteristic ions (e.g., m/z = 121.0648 for the N-(2-methoxybenzyl) group), which may also appear in the target compound’s spectra .

N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulfenamide

  • Structure : Contains a 2,4,4-trimethylpentan-2-amine backbone linked to a benzothiazole-sulfenamide group.
  • Comparison :
    • Reactivity : The sulfenamide group enables vulcanization accelerator properties, unlike the target compound’s inert methoxybenzyl group .
    • Thermal Stability : Benzothiazole derivatives exhibit higher thermal stability, making them suitable for industrial applications .

Data Tables

Table 1. Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications
N-(2-Methoxybenzyl)-2,4,4-TMPA* ~265 Not reported Tertiary amine, methoxybenzyl Research (potential CNS activity)
N-(2,2-Dimethylpropyl)-2,4,4-TMPA 213.41 Not reported Tertiary amine, neopentyl Industrial uses
25C-NBOMe HCl 336.27 243–245 Phenethylamine, methoxybenzyl Serotonin receptor agonist
N-(1,1,3,3-TMB)benzothiazole-2-SA** 296.49 80–85 Sulfenamide, benzothiazole Rubber vulcanization

TMPA = trimethylpentan-2-amine; *TMB = tetramethylbutyl; SA = sulfenamide

Table 2. Spectral Comparison (Mass Spectrometry)

Compound Key Fragments (m/z) Origin of Fragments
N-(2-Methoxybenzyl)-2,4,4-TMPA 121.06 (C8H9O+), 91.05 (C7H7+) N-(2-methoxybenzyl) group
25C-NBOMe HCl 121.06, 91.05, 337.10 (M+H) N-(2-methoxybenzyl), phenethylamine
N-(1,1,3,3-TMB)benzothiazole-2-SA 177.02 (C7H5NS+), 134.04 Benzothiazole ring, sulfenamide

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis may parallel methods for NBOMe derivatives (e.g., Schiff base formation or reductive amination) but requires optimization due to steric hindrance from the branched alkyl chain .
  • Pharmacological Potential: While lacking the phenethylamine core of NBOMe drugs, the 2-methoxybenzyl group could confer mild receptor interactions, warranting further binding assays .
  • Industrial Relevance : Analogous to sulfenamide derivatives, the compound’s stability and lipophilicity may suit applications in material science or surfactants .

Notes

  • Contradictions : highlights NBOMe compounds’ receptor affinity, but the target compound’s structure diverges significantly, limiting direct pharmacological comparisons.
  • Data Gaps : Direct spectral or crystallographic data for the target compound are unavailable; inferences rely on analogs .

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